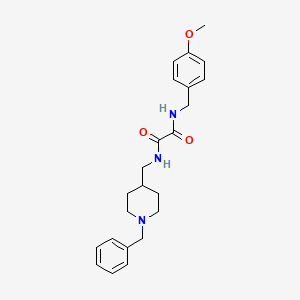
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Photodynamic Therapy Applications
One of the notable applications of compounds structurally related to N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is in photodynamic therapy (PDT). A study described the synthesis and characterization of a zinc phthalocyanine derivative with remarkable potential as a Type II photosensitizer for cancer treatment in PDT. The compound exhibited excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it very useful for Type II mechanisms in PDT (Pişkin et al., 2020).
2. Neuropharmacological Research
Compounds structurally similar to this compound have been used in neuropharmacological research. One study discussed the role of orexin-1 receptor mechanisms on compulsive food consumption, which could offer insights into novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012). Another research highlighted the importance of orexin-1 receptor (OX1R) in complex emotional behavior, suggesting that OX1R antagonism could be a novel therapeutic strategy for various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
3. Drug Design and Synthesis
The compound's structural motif is relevant in drug design and synthesis, particularly in the creation of cholinesterase and monoamine oxidase inhibitors, suggesting its potential for treating neurodegenerative disorders (Bautista-Aguilera et al., 2014).
4. Inhibitory Activity
The compound's structure is relevant in the synthesis of inhibitors like nucleoside transport inhibitors and corrosion inhibitors, highlighting its potential application in medicinal chemistry and material science (Tromp et al., 2004); (Heydari et al., 2018).
Mechanism of Action
Target of Action
The primary target of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most CCR5 antagonists . The compound also contains two or more lipophilic groups, which further enhance its interaction with the CCR5 receptor .
Biochemical Pathways
The interaction of the compound with the CCR5 receptor affects the process of HIV-1 entry into cells . . Therefore, the compound’s action on the CCR5 receptor can potentially inhibit HIV-1 infection.
Result of Action
The result of the compound’s action is the potential inhibition of HIV-1 infection. By interacting with the CCR5 receptor, the compound can prevent the entry of HIV-1 into cells . This can potentially slow the progression of HIV-1 infection and improve response to treatment .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-29-21-9-7-18(8-10-21)15-24-22(27)23(28)25-16-19-11-13-26(14-12-19)17-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJHBCVANFUGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
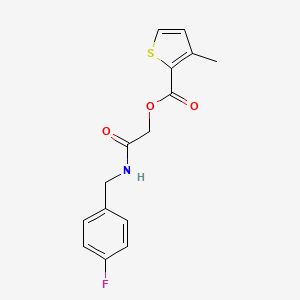
![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)


![(Z)-N-[3-[(4-Bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2827955.png)
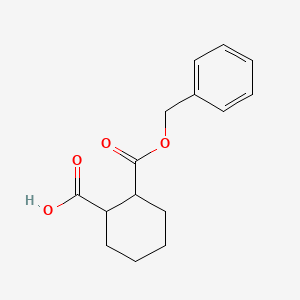
![N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2827959.png)
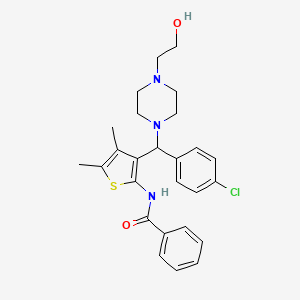

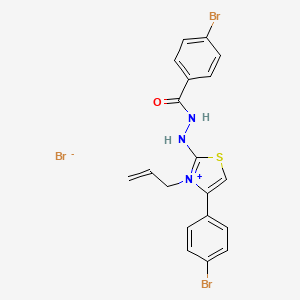

![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2827970.png)

